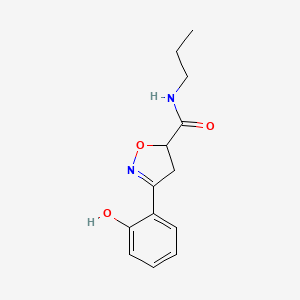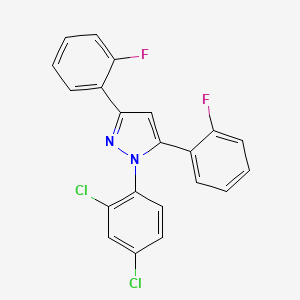
3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine substituents on its phenyl rings, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction can be carried out in the presence of acetic acid or sodium acetate under reflux conditions to yield the desired pyrazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction parameters, leading to higher yields and purity of the final product. These systems also offer advantages in terms of safety and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts like palladium or copper.
Major Products
The major products formed from these reactions include pyrazole oxides, dihydropyrazole derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of bromine and chlorine substituents can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the bromine and chlorine substituents, resulting in different chemical properties and reactivity.
3,5-bis(4-chlorophenyl)-1H-pyrazole: Contains chlorine substituents on both phenyl rings, which can influence its reactivity and biological activity.
3,5-bis(4-bromophenyl)-1H-pyrazole: Similar structure but without the chlorine substituent, leading to variations in its chemical behavior.
Uniqueness
The presence of both bromine and chlorine substituents in 3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole makes it unique compared to other pyrazole derivatives
Propiedades
Fórmula molecular |
C21H13Br2ClN2 |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)pyrazole |
InChI |
InChI=1S/C21H13Br2ClN2/c22-16-9-5-14(6-10-16)19-13-21(15-7-11-17(23)12-8-15)26(25-19)20-4-2-1-3-18(20)24/h1-13H |
Clave InChI |
VZBCLTFKRAHNLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14925725.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B14925734.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925740.png)

![4-chloro-3,5-bis(2-methoxyphenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14925748.png)
![7-(4-bromophenyl)-1-(butan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14925762.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(5-ethylthiophen-2-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14925768.png)
![{4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}{4-[(4-fluorophenoxy)methyl]phenyl}methanone](/img/structure/B14925769.png)
![1-[5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B14925772.png)

![5-({[1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14925785.png)

![6-cyclopropyl-N-ethyl-N-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925796.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925798.png)
